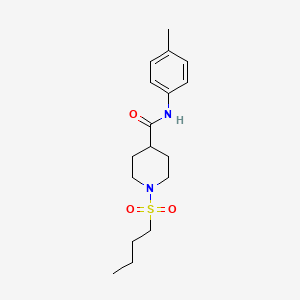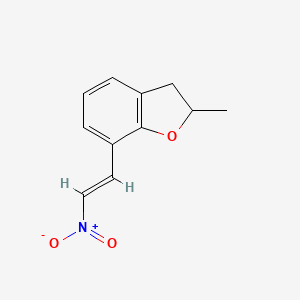![molecular formula C21H18N4O2 B5425622 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid](/img/structure/B5425622.png)
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid, commonly known as MPAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAI is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of MPAI is not fully understood, but it is believed to involve multiple pathways. In cancer cells, MPAI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis. MPAI also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. In addition, MPAI has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
MPAI exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of treatment. In cancer cells, MPAI has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB pathway. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
MPAI has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities, and its biological activity can be easily measured using various assays. However, MPAI also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for MPAI research, including the development of more potent and selective analogs, the evaluation of its efficacy in combination with other drugs, and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Other future directions include the elucidation of its mechanism of action, the identification of its molecular targets, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, MPAI is a benzimidazole derivative that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of MPAI and its underlying mechanisms of action.
Méthodes De Synthèse
The synthesis of MPAI involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-methylphenylhydrazine to form 2-(2-methylphenyl)hydrazinyl)benzoic acid. This intermediate compound is then reacted with 1-methyl-1H-imidazole-4-carbaldehyde to yield 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid. The overall yield of MPAI synthesis is about 40%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
MPAI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MPAI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels that are essential for tumor growth. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neurodegeneration.
Propriétés
IUPAC Name |
2-[1-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-2-5-9-19(15)25-14-16(12-23-25)13-24-11-10-22-20(24)17-7-3-4-8-18(17)21(26)27/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUFNXCBMFZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3C=CN=C3C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)
![N-(3-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5425556.png)

![N-(4-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5425570.png)
![2-{[4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![methyl 3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5425596.png)
![N-[4-(aminocarbonyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5425601.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5425614.png)
![4-[(2-methyl-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5425625.png)

![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5425638.png)